molecular formula C9H16O B1346818 Cyclooctanecarbaldehyde CAS No. 6688-11-5

Cyclooctanecarbaldehyde

Cat. No. B1346818
CAS RN: 6688-11-5
M. Wt: 140.22 g/mol
InChI Key: IGGUWVNICWZJQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclooctanecarbaldehyde has been used in the synthesis of polyspiroacetals . It reacts with multihydroxy functional monomers in the presence of an acid catalyst to produce these compounds .


Molecular Structure Analysis

The molecular structure of Cyclooctanecarbaldehyde consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 140.223 Da .


Chemical Reactions Analysis

Cyclooctanecarbaldehyde is a reactive chemical that contains a hydroxyl group and hydroxy group. It is used for the production of polymers such as cyclooctyne-1,4-diol. Cyclooctanecarbaldehyde is also used to synthesize acyl halides .


Physical And Chemical Properties Analysis

Cyclooctanecarbaldehyde is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 207.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a molar refractivity of 43.5±0.3 cm3, and a molar volume of 148.5±3.0 cm3 .

Scientific Research Applications

Synthesis and Catalytic Applications

Cyclooctanecarbaldehyde has been integral in synthetic chemistry. A study by Ghosh & Ray (2017) discusses the synthetic applications of related compounds like 2-bromo-cyclohexenecarbaldehydes under palladium-catalyzed conditions, emphasizing their role in constructing compounds for biological, medicinal, and material applications (Ghosh & Ray, 2017). Additionally, the ligand-assisted hydroformylation of cyclooctene to cyclooctanecarbaldehyde, as studied by Schmidt et al. (2012), showcases its potential in integrated reaction and membrane separation processes, offering insights into cost optimization and process efficiency (Schmidt et al., 2012).

Organocatalytic Applications

The work of Corti et al. (2023) on organocatalytic enantioselective thermal [4 + 4] cycloadditions demonstrates the importance of cyclooctanecarbaldehyde derivatives in creating chiral eight-membered carbocycles, crucial in organic, natural product, and medicinal chemistry (Corti et al., 2023).

Environmental and Biological Considerations

In environmental chemistry, cyclooctanecarbaldehyde and its derivatives play a role in various reactions. For example, Lindsay-Smith & Shul’pin (1998) investigated the oxidative decarboxylation of cyclohexanecarbaldehyde, which forms products like cyclohexane and cyclohexanone, relevant in environmental and synthetic contexts (Lindsay-Smith & Shul’pin, 1998).

Safety And Hazards

Cyclooctanecarbaldehyde is classified as a flammable liquid (Category 2) according to the GHS classification . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

cyclooctanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUWVNICWZJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217028
Record name Cyclooctanecarbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctanecarbaldehyde

CAS RN

6688-11-5
Record name Cyclooctanecarboxaldehyde
Source CAS Common Chemistry
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Record name Cyclooctanecarbaldehyde
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Record name Cyclooctanecarbaldehyde
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Record name Cyclooctanecarbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
H Kawamoto, H Nakashima, T Kato, S Arai, K Kamata… - Tetrahedron, 2001 - Elsevier
… Cyclooctanecarbaldehyde 7 was prepared from commercially available cyclooctanone … hydrochloric acid in THF after distillation to give the cyclooctanecarbaldehyde 7 in 75% yield. …
Number of citations: 45 www.sciencedirect.com
P Schmidt, M Becker, M Priske, B Hamers… - Computer Aided …, 2012 - Elsevier
This paper shows a model-based design method of an integrated reaction and membrane separation process applied to the ligand-assisted hydroformylation of cyclooctene to …
Number of citations: 6 www.sciencedirect.com
S Kusumoto, T Tatsuki, K Nozaki - Angewandte Chemie, 2015 - Wiley Online Library
… In one control experiment, the retro-hydroformylation of cyclooctanecarbaldehyde was … was not dehydrogenated while cyclooctanecarbaldehyde was converted into cyclooctene. The …
Number of citations: 54 onlinelibrary.wiley.com
JK Kirkland, J Joy, BL Small, JA Leseberg… - ACS …, 2023 - ACS Publications
… , Nozaki and co-workers showed that cyclododecane was not dehydrogenated by the iridium catalysts; however, cyclooctene was formed by use of cyclooctanecarbaldehyde as the …
Number of citations: 0 pubs.acs.org
G Mora, S van Zutphen, C Thoumazet, XF Le Goff… - …, 2006 - ACS Publications
… A TON of 290 was obtained in the conversion of cyclooctene into cyclooctanecarbaldehyde (29% of conversion in 24 h at 80 C using 0.1% of catalyst). Results obtained in the …
Number of citations: 40 pubs.acs.org
H Xing, SD Houston, X Chen, DY Jin… - Bioorganic & medicinal …, 2019 - Elsevier
… Cyclooctyl-warfarin (5) was accessed in a similar manner starting from the known cyclooctanecarbaldehyde (9) 16 (Scheme 1). Phenyl-(1), cubyl-(3), cyclohexyl-(4) and cyclooctyl-…
Number of citations: 12 www.sciencedirect.com
T Sakakura, T Sodeyama, K Sasaki… - Journal of the …, 1990 - ACS Publications
Conclusions While not as active as O'on oxide surfaces, oxygen atoms (formally O2") on a silver surface are clearly ableto abstract hydrogen atoms from methyl groups. Empty metal …
Number of citations: 257 pubs.acs.org
H Warmeling, D Hafki, T von Söhnen… - Chemical Engineering …, 2017 - Elsevier
… The selectivity for cyclooctene product cyclooctanecarbaldehyde was also heavily decreased by a high yield of hydrogenation product cyclooctane which was not observed for any other …
Number of citations: 26 www.sciencedirect.com
A Sulima, J Folk, AE Jacobson, KC Rice - Synthesis, 2007 - thieme-connect.com
A new synthesis that eliminates the need for chromatographic separation in order to obtain multigram quantities of J-113397, a competitive antagonist of the N/OFQ-NOP receptor system…
Number of citations: 4 www.thieme-connect.com
W Xu, Y Ma, X Wei, H Gong, X Zhao, Y Qin… - New Journal of …, 2022 - pubs.rsc.org
… Moreover, cyclohexene, cyclopentene, and cyclooctene were converted into the corresponding cyclohexanecarbaldehyde, cyclopentanecarbaldehyde and cyclooctanecarbaldehyde, …
Number of citations: 5 pubs.rsc.org

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